

Spectroscopic Analysis of Cyclopentylacetylene: A Technical Guide

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Compound of Interest

Compound Name: Cyclopentylacetylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the nuclear magnetic resonance (NMR) spectroscopic data for **cyclopentylacetylene** (also known as ethynylcyclopentane). Due to the absence of publicly available, experimentally verified ^1H and ^{13}C NMR data in peer-reviewed literature or spectral databases, this document presents predicted spectral data. This information is valuable for the identification and characterization of this compound in various research and development settings.

Compound Overview

Cyclopentylacetylene

- Molecular Formula: C_7H_{10}
- Molecular Weight: 94.15 g/mol
- CAS Number: 930-51-8[1]
- Structure:

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Caption: Molecular structure of **Cyclopentylacetylene** with atom numbering for NMR assignments.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **cyclopentylacetylene**. These predictions were generated using computational algorithms and should be used as a reference guide until experimental data becomes available.

Table 1: Predicted ^1H NMR Spectral Data for **Cyclopentylacetylene**

Protons	Predicted Chemical Shift (δ ppm)	Multiplicity	Integration
H on C≡CH	1.8 - 2.2	Triplet	1H
H on CH-C≡	2.5 - 2.9	Multiplet	1H
CH ₂ (adjacent to CH)	1.7 - 2.1	Multiplet	4H
CH ₂ (distant from CH)	1.5 - 1.8	Multiplet	4H

Table 2: Predicted ^{13}C NMR Spectral Data for **Cyclopentylacetylene**

Carbon	Predicted Chemical Shift (δ ppm)
C≡CH	80 - 90
C≡CH	65 - 75
CH-C≡	30 - 40
CH ₂ (adjacent to CH)	30 - 35
CH ₂ (distant from CH)	25 - 30

Experimental Protocols

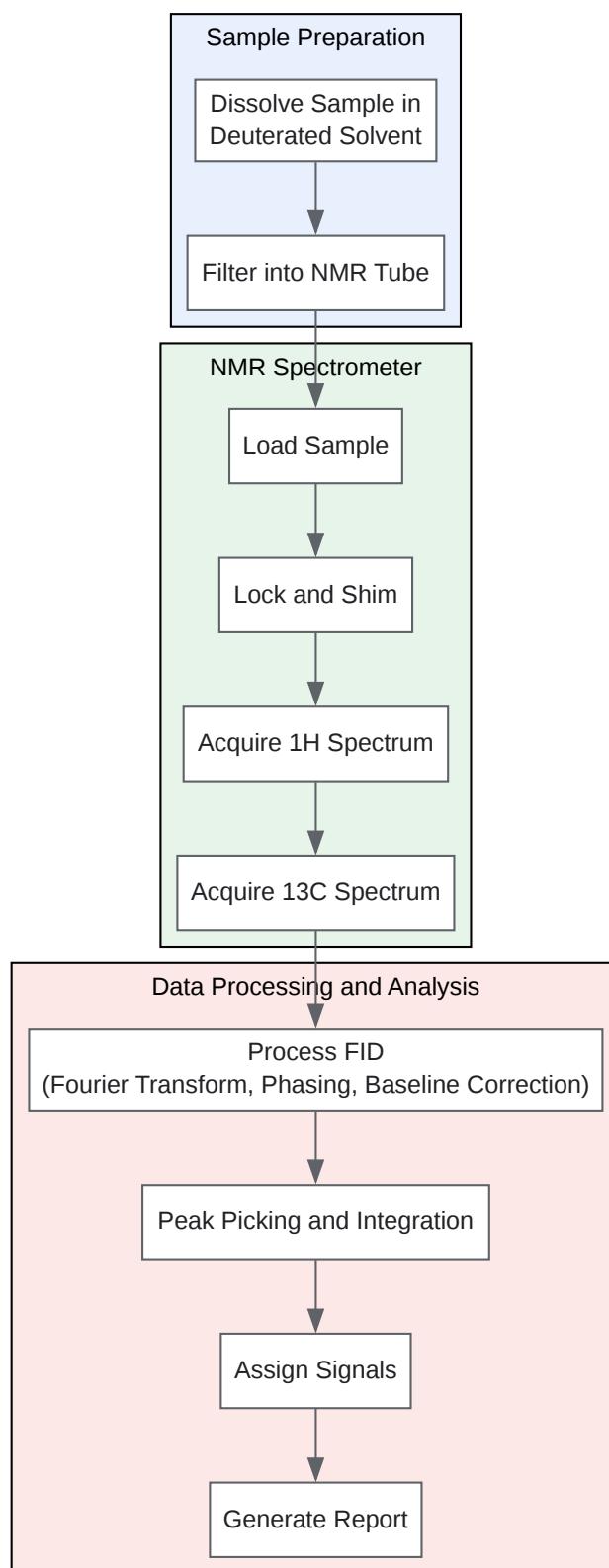
A general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for a liquid sample like **cyclopentylacetylene** is outlined below.

Sample Preparation

- Sample Quantity: For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ^{13}C NMR, a higher concentration is recommended, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[\[2\]](#)
- Solvent Selection: Chloroform-d (CDCl_3) is a common and effective solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern NMR instruments can also reference the residual solvent peak.
- Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any particulate matter.
- Final Volume: The final sample volume in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.

NMR Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.



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Caption: A generalized workflow for acquiring and analyzing NMR spectral data.

Instrument Parameters:

- ^1H NMR:
 - Pulse Sequence: A standard single-pulse sequence is typically used.
 - Number of Scans: 4 to 16 scans are usually sufficient for a sample of this concentration.
 - Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
 - Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
- ^{13}C NMR:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.
 - Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 128 to 1024 or more) is required.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
 - Spectral Width: A spectral width of about 200-240 ppm is standard.

Data Interpretation

The interpretation of the acquired spectra involves the analysis of chemical shifts (δ), signal multiplicity (splitting patterns), coupling constants (J), and integration values.

- ^1H NMR: The chemical shift provides information about the electronic environment of the protons. The integration gives the relative number of protons responsible for each signal. The multiplicity, governed by the $n+1$ rule, indicates the number of neighboring protons.
- ^{13}C NMR: The chemical shift of each signal corresponds to a unique carbon atom in the molecule. The use of proton decoupling results in a spectrum of singlets, simplifying the analysis.

This technical guide provides a foundational understanding of the NMR spectral characteristics of **cyclopentylacetylene**. Researchers are encouraged to acquire experimental data for this compound to validate and supplement the predicted values presented herein.

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References

- 1. Cyclopentylacetylene | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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